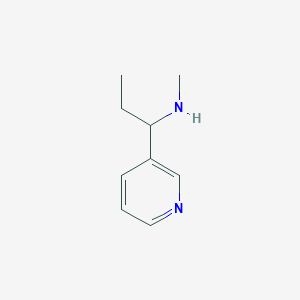

N-Methyl-1-(3-pyridinyl)-1-propanamine

Description

Significance of Pyridinyl-Propanamine Scaffolds in Chemical Sciences

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. researchgate.netnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a component in thousands of biologically important molecules. nih.gov The inclusion of a pyridine moiety can enhance the solubility and bioavailability of less soluble compounds due to its polar and ionizable nature. researchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a "privileged scaffold" in the design of new chemical entities. researchgate.netnih.gov

In numerous instances, the presence of a pyridine ring in a molecule contributes to its biochemical potency and metabolic stability. nih.gov Pyridine derivatives are integral to a wide array of applications, including their use as reactants and starting materials for further chemical synthesis. researchgate.netnih.gov The propanamine linker attached to the pyridine ring provides conformational flexibility and serves as a common structural element in many biologically active compounds, allowing for specific spatial arrangements of functional groups that can be critical for molecular interactions.

Historical Context of N-Methylated Amine Derivatives in Research Chemistry

N-methylated amines are a crucial class of compounds found widely in natural products, including proteins, vitamins, and alkaloids, and in synthetic materials such as polymers and dyes. ncert.nic.in The N-methyl group can significantly influence a molecule's properties. Historically, the synthesis of N-methylamines involved reagents like methyl iodide or dimethyl sulfate, which are often toxic and can produce significant waste. nih.gov The Eschweiler-Clarke reaction, using formaldehyde (B43269) and formic acid, represented a classic approach to amine methylation. nih.gov

Contemporary research has focused on developing more efficient and environmentally benign N-methylation methods. researchgate.net This has led to the exploration of various catalytic systems. nih.gov For instance, copper hydride (CuH) complexes have been effectively used for the N-methylation of amines using paraformaldehyde under mild conditions. nih.gov Other modern approaches employ heterogeneous catalysts, such as ruthenium nanoparticles on a carbon support (Ru/C), which can catalyze the N-methylation of a broad range of amines with formaldehyde. nih.gov The development of these catalytic strategies, including those using CO₂ as a C1 source, reflects a significant shift towards more sustainable chemical synthesis. nih.govresearchgate.net This evolution in synthetic methodology allows for the efficient production of N-methylated compounds, which are foundational in designing molecules for various research applications. uqtr.ca

Scope and Research Trajectories for N-Methyl-1-(3-pyridinyl)-1-propanamine

The future research trajectory for this compound is guided by the established importance of its constituent chemical motifs. Given that the compound is supplied for early discovery research, a primary focus would be on the comprehensive characterization of its chemical and physical properties.

A significant area of investigation involves its synthesis. Research could explore novel and efficient synthetic routes, potentially adapting modern catalytic N-methylation techniques. nih.govnih.gov For example, processes developed for N-methyl aryloxy propanamine derivatives, which might involve the demethylation of N,N-dimethyl analogues or debenzylation of N-methyl N-benzyl analogues, could be adapted and optimized. google.com

Furthermore, the presence of the pyridinyl-propanamine scaffold invites exploration into its potential applications in medicinal chemistry. nih.gov The pyridine ring is a known pharmacophore that can improve a molecule's properties, while the N-methyl group can be critical for biological interactions. nih.govuqtr.ca Therefore, research could be directed towards investigating its interaction with biological targets. This would involve initial screening studies to identify any potential biological activity, which could then pave the way for more detailed structure-activity relationship (SAR) studies. The compound serves as a valuable starting point for creating a library of related derivatives to explore the chemical space around this specific scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-9(10-2)8-5-4-6-11-7-8/h4-7,9-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPWXPRSUHUPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597440 | |

| Record name | N-Methyl-1-(pyridin-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-30-6 | |

| Record name | N-Methyl-1-(pyridin-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1 3 Pyridinyl 1 Propanamine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond is a cornerstone of amine synthesis. For N-Methyl-1-(3-pyridinyl)-1-propanamine, this is typically achieved by reacting a carbonyl precursor with an amine source, followed by reduction.

Reductive amination is a highly versatile and widely employed method for synthesizing amines from carbonyl compounds. wikipedia.orgnih.gov The process involves the initial condensation of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. byu.edumasterorganicchemistry.com For the synthesis of this compound, the logical precursors are 1-(3-pyridinyl)-1-propanone and methylamine (B109427).

The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon of 1-(3-pyridinyl)-1-propanone, forming a hemiaminal intermediate. Subsequent dehydration yields a transient iminium ion, which is then reduced by a hydride-donating reagent present in the reaction mixture. wikipedia.orgyoutube.com A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reagent, though it can also reduce the starting ketone if conditions are not optimized. masterorganicchemistry.comharvard.edu Its use in methanol (B129727) has been shown to allow for rapid and nearly quantitative imine formation prior to reduction. harvard.edu

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable in mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com It selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing side reactions. wikipedia.orgmasterorganicchemistry.com However, it generates toxic cyanide byproducts, which requires careful handling and disposal. wikipedia.orgbyu.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reagent that has become a popular alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu It is effective for a wide range of substrates, including ketones and both primary and secondary amines, and does not produce toxic cyanide waste. byu.eduharvard.edu Acetic acid is often used as a catalyst and proton source in these reactions. harvard.edu

Titanium(IV) isopropoxide [Ti(OiPr)₄]: This Lewis acid can be used to facilitate imine formation, especially with less reactive ketones. mdma.ch It activates the carbonyl group towards nucleophilic attack by the amine. Following imine formation, a standard reducing agent like sodium borohydride is added to complete the synthesis. mdma.ch This protocol is noted for its compatibility with various acid-sensitive functional groups. mdma.ch

The selection of the appropriate protocol depends on the substrate's reactivity, the desired scale of the reaction, and safety considerations.

Table 1: Comparison of Common Reductive Amination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, neutral pH | Cost-effective, readily available | Can reduce starting carbonyl, less selective masterorganicchemistry.comharvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6) | Highly selective for iminium ions wikipedia.orgmasterorganicchemistry.com | Highly toxic, generates cyanide waste wikipedia.orgbyu.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | High selectivity, mild, non-toxic byproducts byu.eduharvard.edu | More expensive than NaBH₄ |

| H₂ with Metal Catalyst (e.g., Pd/C) | H₂ gas, various solvents | "Green" method, high atom economy | Can reduce other functional groups (e.g., pyridine (B92270) ring, nitro groups) wikipedia.orgbyu.edu |

Exploration of Alternative Condensation-Reduction Pathways

Beyond standard reductive amination protocols, other named reactions provide alternative routes for forming the target C-N bond.

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.comchempedia.info In this one-pot reaction, heating 1-(3-pyridinyl)-1-propanone with ammonium formate would first generate an imine, which is then reduced by formate, acting as a hydride donor, to yield the primary amine 1-(3-pyridinyl)-1-propanamine. wikipedia.org To obtain the N-methyl target, a subsequent methylation step would be required. The reaction typically requires high temperatures, often between 120°C and 165°C. wikipedia.org

The Eschweiler-Clarke reaction provides a direct method for the N-methylation of primary or secondary amines. wikipedia.orgsynarchive.com This reaction would be employed after the initial synthesis of the primary amine, 1-(3-pyridinyl)-1-propanamine. The primary amine is treated with excess formaldehyde (B43269) and formic acid. organic-chemistry.org The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to the N-methylated product. youtube.com A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines from primary amines (via double methylation) or secondary amines, and the reaction stops at the tertiary amine stage without forming quaternary ammonium salts. youtube.comwikipedia.org

Advanced Derivatization and Functionalization Approaches

Once the core propanamine scaffold is synthesized, further modifications can be made to the amine nitrogen to produce various analogues.

N-alkylation and N-acylation are fundamental transformations for derivatizing amines. These strategies can be applied to either the primary amine precursor, 1-(3-pyridinyl)-1-propanamine, or the target secondary amine itself.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. While direct alkylation of amines with alkyl halides can be difficult to control and often leads to overalkylation, it is a viable method under controlled conditions. masterorganicchemistry.com For instance, reacting 1-(3-pyridinyl)-1-propanamine with a methylating agent like methyl iodide could yield this compound, though with a risk of forming the tertiary amine and quaternary salt. A more controlled approach is the reductive amination of the primary amine with formaldehyde, as described in the Eschweiler-Clarke reaction. youtube.com

N-Acylation: The amine moiety of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This derivatization is often used to install functional groups or to serve as a protecting group strategy in multi-step syntheses.

In some synthetic strategies, it may be advantageous to synthesize the N,N-dimethyl analogue, N,N-Dimethyl-1-(3-pyridinyl)-1-propanamine, and then selectively remove one methyl group to obtain the target secondary amine. Several methods exist for the N-demethylation of tertiary amines. researchgate.netresearchgate.net

The von Braun reaction is a classic method for N-demethylation that utilizes cyanogen (B1215507) bromide (BrCN). researchgate.netwikipedia.org The tertiary amine reacts with BrCN to form a quaternary cyanoammonium salt intermediate. wikipedia.org This intermediate then undergoes nucleophilic attack by the bromide ion, cleaving one of the N-alkyl bonds to yield an N,N-disubstituted cyanamide (B42294) and an alkyl bromide. wikipedia.orgnih.gov Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine. nih.gov While effective, the high toxicity of cyanogen bromide is a significant drawback. researchgate.net

A more contemporary and often preferred method involves the use of chloroformate reagents , such as α-chloroethyl chloroformate (ACE-Cl). wikipedia.orgnih.gov This reagent reacts with the tertiary amine to form a carbamate (B1207046) intermediate. This intermediate is then cleaved, typically by heating in methanol, to release the desired secondary amine as its hydrochloride salt, along with methyl chloride and carbon dioxide. nih.gov This method is generally cleaner, proceeds under milder conditions, and avoids the extreme toxicity of the von Braun reagent. nih.gov

Table 2: Comparison of Reagents for N-Demethylation of Tertiary Amines

| Reagent | Mechanism Steps | Advantages | Disadvantages |

| Cyanogen Bromide (von Braun Reaction) | 1. Quaternary salt formation2. Cleavage to cyanamide3. Hydrolysis/Reduction of cyanamide nih.gov | Well-established, powerful reagent | Highly toxic reagent, often harsh hydrolysis conditions required researchgate.netnih.gov |

| α-Chloroethyl Chloroformate (ACE-Cl) | 1. Carbamate formation2. Thermal decomposition (solvolysis) nih.gov | Milder conditions, cleaner reaction, avoids toxic BrCN nih.govnih.gov | Reagent can be expensive, two-step process |

Catalytic Synthetic Routes

Catalytic methods offer efficient and environmentally benign pathways for the synthesis of amines and their precursors. wikipedia.org Catalytic hydrogenation is particularly relevant for the synthesis of pyridinylpropanamines, as it can be applied to the reduction of both the pyridine ring and other functional groups. nih.govresearchgate.net

The synthesis can commence from precursors like 3-cyanopyridine. Catalytic hydrogenation of the nitrile group over a catalyst such as Palladium on carbon (Pd/C) can yield the primary aminomethyl pyridine, which could then be further elaborated. rsc.org However, a significant challenge in the hydrogenation of functionalized pyridines is achieving chemoselectivity. researchgate.netrsc.org The pyridine ring itself can be reduced to a piperidine (B6355638) ring under many hydrogenation conditions. nih.govrsc.org

Researchers have developed methods to tune the selectivity by adjusting reaction conditions. For example, using acidic additives can protonate the pyridine nitrogen, deactivating it towards reduction and allowing for the selective hydrogenation of other functional groups. rsc.org Conversely, different catalysts and conditions can be chosen to favor the reduction of the pyridine ring if the corresponding piperidine derivative is the desired product. rsc.org Rhodium-based catalysts, such as Rhodium(III) oxide, have shown high activity for the hydrogenation of unprotected pyridines under mild conditions. rsc.org

Furthermore, catalytic reductive amination using molecular hydrogen (H₂) as the reductant is a "green" alternative to hydride reagents. dtu.dk In this approach, 1-(3-pyridinyl)-1-propanone, methylamine, and a catalyst (e.g., Pd/C) are exposed to hydrogen gas, leading directly to the target compound. youtube.com

For the synthesis of chiral this compound, asymmetric catalytic routes are employed. This can involve the asymmetric reduction of an imine precursor using a chiral catalyst, such as those based on rhodium or iridium, or the use of biocatalysts like imine reductases (IREDs), which can exhibit exceptional stereoselectivity. researchgate.netnih.gov

Application of Transition-Metal Catalysis in Propylamine (B44156) Derivative Synthesis

The synthesis of propylamine derivatives, including this compound, leverages transition-metal catalysis to achieve efficient and atom-economical transformations. A cornerstone in this field is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, to produce propargylamine (B41283) intermediates. researchgate.netnih.govresearchgate.net These intermediates can subsequently be reduced to the corresponding propylamine derivatives. This method is advantageous as water is often the only byproduct. researchgate.net

Various transition metals have been employed to catalyze these reactions. Copper, being cost-effective and possessing high reactivity, is one of the most frequently used metals. nih.gov Methodologies using copper-based catalysts, such as copper(I) chloride or copper nanoparticles supported on materials like titanium dioxide (CuNPs/TiO₂), have been developed for propargylamine synthesis under solvent-free conditions. researchgate.netnih.gov Gold and ruthenium have also demonstrated catalytic activity. For instance, gold nanoparticles have been used as catalysts for A³ coupling, and a Cu-Ru catalyst system has been utilized for a Grignard-type imine addition via C-H activation. nih.gov

The scope of these reactions is broad, accommodating various aldehydes and amines. While aromatic aldehydes often show good reactivity, those with electron-withdrawing groups tend to react more rapidly than those with electron-donating groups. researchgate.netnih.gov The application of these methods to heteroaromatic aldehydes, such as pyridine-3-carboxaldehyde, allows for the synthesis of pyridinyl-containing propylamine precursors.

The development of nanoparticle catalysts represents a modern approach in this area, offering high catalytic potential. researchgate.net These heterogeneous catalysts can often be recovered and reused, which aligns with the principles of green and sustainable chemistry. nih.govnih.gov

| Catalyst System | Reaction Type | Key Features | Source(s) |

|---|---|---|---|

| Copper (e.g., CuCl, CuNPs/TiO₂) | A³ Coupling | Cost-effective, high reactivity, often used in solvent-free conditions. | researchgate.net, nih.gov |

| Gold (e.g., Au nanoparticles) | A³ Coupling | Effective catalyst for the synthesis of propargylamines. | researchgate.net, nih.gov |

| Ruthenium (e.g., Cu-Ru bimetallic) | Grignard-type Imine Addition | Enables C-H activation pathways. | nih.gov |

| Zinc (e.g., Zn(OTf)₂) | A³ Coupling | Effective under neat conditions at elevated temperatures. | nih.gov |

Asymmetric Synthesis and Chiral Induction for this compound

The synthesis of enantiomerically pure this compound necessitates asymmetric catalysis, where chiral ligands play a pivotal role in controlling stereochemistry. nih.gov A significant strategy is the enantioselective A³ coupling reaction, which can provide chiral propargylic amines as precursors. For this purpose, specialized chiral ligands are designed to coordinate with a metal catalyst, creating a chiral environment that directs the approach of the reactants. nih.govresearchgate.net

One notable class of ligands developed for the copper-catalyzed enantioselective A³ coupling is the Pyrinap series. nih.govresearchgate.net These axially chiral P,N-ligands, when complexed with a copper source like CuBr, have been shown to effectively catalyze the reaction between terminal alkynes, aldehydes, and amines to afford optically active propargylic amines with high yields and enantioselectivity. nih.govresearchgate.net Mechanistic studies suggest that a monomeric copper(I) complex bearing a single chiral ligand is the key species involved in the enantioselectivity-determining step. nih.govnih.gov

Other ligand scaffolds have also been explored. For instance, planar-chiral ligands based on a [2.2]paracyclophane skeleton have been successfully applied in nickel-catalyzed enantioselective 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn This highlights the principle that rigid, sterically defined chiral environments are crucial for high enantioselectivity. Similarly, chiral pyridine-aminophosphine ligands have been synthesized and used in iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving excellent enantio- and diastereoselectivity. rsc.org The design principles from these systems are applicable to the development of catalysts for the asymmetric synthesis of the target molecule, likely through asymmetric reduction of a corresponding imine or enamine intermediate.

| Ligand Class | Metal | Application | Key Outcome | Source(s) |

|---|---|---|---|---|

| Pyrinap (Axially Chiral P,N-Ligand) | Copper(I) | Enantioselective A³ Coupling | High enantioselectivity for chiral propargylic amines. | nih.gov, researchgate.net |

| Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation of Imines | Excellent enantio- and diastereoselectivity (up to 99% ee). | rsc.org |

| [2.2]Paracyclophane-based Oxazole-Pyrimidine (Planar Chiral) | Nickel | Enantioselective 1,2-Reduction | High yield (99%) and enantioselectivity (98% ee). | dicp.ac.cn |

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amines. researchgate.net Enzymes such as oxidoreductases and transaminases operate under mild conditions with exceptional stereoselectivity. For the synthesis of chiral β-aryl propanamines, which are structural analogues of this compound, imine reductases (IREDs) have been employed in a dynamic kinetic resolution (DKR) process. researchgate.net

In this approach, a prochiral or racemic starting material, such as 2-phenylpropanal, undergoes reductive amination. The enzyme selectively reduces the in-situ formed imine to produce one enantiomer of the amine in high enantiomeric excess (ee). researchgate.net Zhu's group demonstrated the use of IRED-catalyzed DKR to synthesize a series of (R)- and (S)-β-arylpropylamines with excellent conversion and enantioselectivity (90% to >99% ee). researchgate.net This strategy is highly relevant for the synthesis of chiral this compound, which could be accessed from 1-(3-pyridinyl)propan-1-one or a related precursor through enzymatic reductive amination. Nicotinamide-dependent oxidoreductases (NDOs) are highlighted as a particularly promising class of biocatalysts for the asymmetric synthesis of compounds containing chiral C-N bonds. researchgate.net

When a molecule already contains a stereocenter, diastereoselective reactions can be used to control the formation of a new stereocenter. This concept, known as asymmetric induction, is a powerful tool in stereospecific synthesis. For structures related to this compound, such as 1,3-amino alcohols, Lewis acid-mediated nucleophilic additions to chiral imines provide a viable synthetic route. researchgate.netnih.gov

Research has shown that the allylation of β-alkoxy N-tosyl imines using allyltrimethylsilane, mediated by a Lewis acid like copper(II) triflate (Cu(OTf)₂), proceeds with high anti-diastereoselectivity. nih.gov This 1,3-asymmetric induction is rationalized by the formation of a six-membered ring chelate intermediate that adopts a half-chair-like conformation. researchgate.netchemrxiv.org The conformational preferences of this chelate and stereoelectronic interactions in the transition state dictate the stereochemical outcome. researchgate.netnih.gov While this specific example leads to homoallylic amines, the underlying principle of using a resident stereogenic center to direct the formation of a new one is a fundamental strategy that can be adapted for the synthesis of specific diastereomers of substituted propylamine derivatives.

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and improving selectivity. In the synthesis of this compound and its analogues, the formation and subsequent reduction of an imine or enamine are common mechanistic features.

In the context of the widely used A³ coupling reaction, a general mechanism involves the initial reaction between an aldehyde and an amine to form an iminium ion, which is in equilibrium with the corresponding imine. researchgate.net Simultaneously, the transition metal catalyst (e.g., copper) reacts with the terminal alkyne to form a metal acetylide species. This nucleophilic acetylide then attacks the electrophilic iminium ion, leading to the formation of the propargylamine product. researchgate.net

For asymmetric variants, the mechanism is more intricate. In the copper-catalyzed enantioselective A³ coupling using Pyrinap ligands, it is proposed that a monomeric copper(I) complex with a single chiral ligand is the active catalytic species. nih.gov This chiral complex orchestrates the enantioselective addition of the copper acetylide to the imine.

In diastereoselective additions to chiral imines, such as the allylation of β-alkoxy N-tosyl imines, the mechanism involves coordination of a Lewis acid to both the imine nitrogen and the β-alkoxy group. researchgate.netnih.gov This forms a rigid six-membered chelate, which controls the facial selectivity of the nucleophilic attack. The preference for an anti-diastereomer is explained by a half-chair-like transition state where the incoming nucleophile attacks from the less sterically hindered face, opposite to the substituent on the existing stereocenter. researchgate.net

Identification and Characterization of Reactive Intermediates

The synthesis of this compound and its analogues, particularly through common pathways like reductive amination, proceeds via the formation of transient, highly reactive intermediates. pearson.comlibretexts.org These species are typically not isolated but are key to understanding the reaction mechanism and optimizing synthetic conditions. rsc.org Their identification and structural characterization rely on a combination of mechanistic inference and advanced analytical techniques. rsc.orgrsc.org

The primary pathway for forming this compound involves the reaction of a carbonyl compound, 1-(3-pyridinyl)-1-propanone, with methylamine. This process, known as reductive amination, involves two principal reactive intermediates: a hemiaminal (or carbinolamine) and an iminium cation. organicchemistrytutor.comwikipedia.org

The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. organicchemistrytutor.com This intermediate is generally unstable and undergoes acid-catalyzed dehydration to form a crucial iminium ion. pearson.comwikipedia.org The iminium ion, characterized by a carbon-nitrogen double bond with a positive charge on the nitrogen atom, is the electrophilic species that is subsequently reduced to form the final amine product. pearson.comchemistrysteps.com

The direct observation and characterization of these intermediates are challenging due to their low concentration and short lifetimes. However, modern analytical methods have made it possible to detect and structurally elucidate such species. rsc.org Mass spectrometry (MS) is a particularly powerful tool for detecting low-abundance charged intermediates directly from a reaction mixture. rsc.org Techniques like electrospray ionization (ESI-MS) can gently transfer ions like the iminium cation from the solution phase to the gas phase for detection. Further structural analysis can be performed using tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID), which provides information about the molecule's fragmentation pattern and thus its structure. rsc.org

For more complex syntheses of analogues, especially those involving organometallic catalysts, other reactive species like metal-bound iminyl complexes may be formed. rsc.org The characterization of these intermediates requires a broader array of spectroscopic techniques, including multinuclear Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS), to provide a detailed picture of their electronic and geometric structures. rsc.org In other specialized syntheses for modifying the pyridine ring itself, intermediates such as Zincke imines have been identified and used to create isotopically labeled analogues. nih.gov

The table below summarizes the key reactive intermediates involved in the synthesis of this compound.

| Intermediate Name | Parent Reactants | Formation Step | Key Structural Feature |

| Hemiaminal | 1-(3-pyridinyl)-1-propanone, Methylamine | Nucleophilic addition | Tetrahedral carbon bonded to -OH and -NHCH₃ groups |

| Iminium Cation | Hemiaminal | Acid-catalyzed dehydration | C=N⁺ double bond |

The following table outlines the primary analytical methods used to identify and characterize these reactive intermediates.

| Analytical Technique | Type of Information Provided | Application to Intermediates | Reference |

| Mass Spectrometry (MS) | Detection of low-abundance charged species | Direct detection of iminium cations from the reaction mixture. | rsc.org |

| Collision-Induced Dissociation (CID) | Structural characterization via fragmentation | Confirmation of the iminium ion's structure. | rsc.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural and electronic information | Characterization of stable precursors and, in some cases, longer-lived intermediates. | rsc.org |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure of metal centers | Characterization of metal-bound intermediates in catalytic syntheses. | rsc.org |

| Electron Paramagnetic Resonance (EPR) | Information on unpaired electrons | Study of paramagnetic intermediates, such as certain organometallic complexes. | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 1 3 Pyridinyl 1 Propanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

Comprehensive 1D and 2D NMR Experiments for Detailed Molecular Architecture Elucidation

The unequivocal assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of N-Methyl-1-(3-pyridinyl)-1-propanamine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| H2' | 8.55 | d | 2.0 | 149.5 |

| H4' | 7.70 | dt | 8.0, 2.0 | 135.0 |

| H5' | 7.30 | dd | 8.0, 5.0 | 123.5 |

| H6' | 8.50 | dd | 5.0, 2.0 | 148.0 |

| H1 | 3.50 | t | 7.5 | 65.0 |

| H2a/H2b | 1.75 | m | - | 29.0 |

| H3 | 0.85 | t | 7.4 | 11.5 |

| N-CH₃ | 2.20 | s | - | 34.0 |

| NH | 1.90 | br s | - | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical chemical shifts of similar structural motifs.

2D NMR Spectroscopy: To establish the precise connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of adjacent protons within the propanamine chain and the pyridine (B92270) ring. For instance, a cross-peak between the signals at 3.50 ppm (H1) and 1.75 ppm (H2) would confirm their connectivity. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign the carbon signal for each protonated carbon, for example, linking the proton at 0.85 ppm to the carbon at 11.5 ppm (the methyl group of the propyl chain).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is crucial for connecting the different fragments of the molecule, such as establishing the link between the propanamine chain and the pyridine ring through correlations from H1 to the pyridinyl carbons (C3' and C4').

Through the combined interpretation of these spectra, the complete molecular framework of this compound can be meticulously constructed.

Determination of Stereochemical Configuration via Advanced NMR Techniques (e.g., NOESY, ROESY)

The stereochemistry at the chiral center (C1) can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For a given stereoisomer, specific NOE or ROE cross-peaks would be expected. For example, an NOE between the proton at C1 (H1) and the N-methyl protons would indicate a spatial proximity that might be favored in one stereoisomer over the other. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero. researchgate.net

Investigation of Conformational Dynamics through Variable Temperature NMR and Relaxation Studies

The conformational flexibility of this compound, particularly rotation around the C1-C(pyridinyl) and C1-N bonds, can be studied using variable temperature (VT) NMR and NMR relaxation studies.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers to conformational exchange. For instance, restricted rotation around a bond at low temperatures might give rise to distinct signals for protons that are equivalent at room temperature.

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, can provide quantitative data on molecular motions on the picosecond to nanosecond timescale. These studies can further elucidate the dynamics of different parts of the molecule, such as the flexibility of the alkyl chain versus the more rigid pyridine ring. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for the accurate determination of a compound's elemental composition and for gaining structural information through the analysis of its fragmentation patterns.

Elucidation of Fragmentation Patterns for Structural Insights

When this compound is subjected to ionization in a mass spectrometer, the resulting molecular ion can undergo fragmentation. chemguide.co.uk The analysis of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info

Interactive Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation of this compound

| m/z (calculated) | Proposed Fragment Ion | Description |

| 150.1157 | [C₉H₁₄N₂]⁺• | Molecular Ion |

| 121.0915 | [C₇H₉N₂]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 94.0527 | [C₅H₄NCH₂]⁺ | Cleavage of the C1-C2 bond |

| 78.0491 | [C₅H₄N]⁺ | Pyridinyl radical cation |

| 58.0657 | [C₃H₈N]⁺ | Iminium ion from α-cleavage |

Note: The m/z values are hypothetical and calculated based on expected fragmentation pathways for similar compounds.

The accurate mass measurements obtained from HRMS allow for the determination of the elemental composition of the molecular ion and its fragments, providing strong evidence for the proposed structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By analyzing the vibrational modes, it is possible to identify characteristic functional groups and gain insight into the molecule's conformational landscape.

Analysis of Characteristic Functional Group Vibrations

Key functional group vibrations include:

N-H Vibrations: The secondary amine (N-H) group gives rise to a characteristic stretching vibration, typically observed in the infrared spectrum as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. docbrown.info The position and broadness of this band can be indicative of hydrogen bonding. The N-H bending vibration is expected to appear in the 1550-1650 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. aps.orgresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring breathing and trigonal ring breathing modes, which involve the concerted expansion and contraction of the ring, occur at lower frequencies and are often prominent in the Raman spectrum. researchgate.net

Alkyl Group Vibrations: The propyl and methyl groups contribute to C-H stretching vibrations in the 2850-2960 cm⁻¹ (aliphatic) region. C-H bending and rocking vibrations appear at lower wavenumbers, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond in the alkylamine portion is expected in the 1020-1220 cm⁻¹ range. docbrown.info The aryl C-N stretch from the pyridine ring will also contribute in this region.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Secondary Amine | N-H Stretch | 3300 - 3500 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR | |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C, C=N Stretch | 1400 - 1600 | IR, Raman | |

| Ring Breathing | 990 - 1050 | Raman | |

| Alkyl Groups | C-H Stretch | 2850 - 2960 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR | |

| Carbon-Nitrogen | C-N Stretch (Aliphatic) | 1020 - 1220 | IR |

| C-N Stretch (Aromatic) | 1200 - 1300 | IR |

Conformational Fingerprinting through Vibrational Modes

The flexibility of the propanamine side chain allows for multiple conformational isomers (conformers). These different spatial arrangements can, in principle, be distinguished by subtle shifts in their vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). docbrown.info The rotational position of the propanamine group relative to the pyridine ring can influence the vibrational coupling between the two moieties.

Studies on similar N-aryl amides have demonstrated that conformational preferences can be investigated using techniques like 1H NMR in conjunction with theoretical calculations. nih.govrsc.org For this compound, different rotamers around the C-C and C-N bonds of the side chain would likely result in unique sets of vibrational frequencies for the skeletal modes. While detailed experimental studies on the conformational landscape of this specific molecule are not available, theoretical calculations using methods like Density Functional Theory (DFT) could predict the vibrational spectra of different stable conformers, aiding in the interpretation of experimental data. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound is not publicly documented in the searched databases, the principles of such an analysis and the expected structural features can be inferred from a wealth of crystallographic studies on related pyridine and amine-containing compounds. psu.edumdpi.com

Precise Determination of Molecular Geometry and Bond Lengths/Angles

A single-crystal X-ray diffraction study would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule.

The expected bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and nitrogen atoms. For instance:

The C-C bonds within the pyridine ring would exhibit lengths intermediate between single and double bonds, typically around 1.39 Å.

The C-N bonds in the pyridine ring would be approximately 1.34 Å.

The C-N single bond of the secondary amine would be around 1.47 Å.

The C-C single bonds of the propyl chain would be in the range of 1.52-1.54 Å.

The geometry around the chiral carbon (the carbon atom bonded to the pyridine ring, the ethyl group, the methylamino group, and a hydrogen atom) would be tetrahedral, with bond angles close to 109.5°. The planarity of the pyridine ring would be evident, though minor deviations can occur due to crystal packing forces.

The table below provides hypothetical, yet realistic, bond length and angle data that would be expected from a single-crystal X-ray diffraction analysis.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C(pyridyl)-C(propyl) | ~1.51 Å |

| C(propyl)-N(amine) | ~1.47 Å | |

| N(amine)-C(methyl) | ~1.46 Å | |

| C(pyridyl)-N(pyridyl) | ~1.34 Å | |

| Bond Angle | C(pyridyl)-C(chiral)-N(amine) | ~110° |

| C(ethyl)-C(chiral)-N(amine) | ~111° | |

| C(chiral)-N(amine)-C(methyl) | ~112° |

Elucidation of Absolute Configuration for Chiral Centers

This compound possesses a stereogenic center at the C1 position of the propanamine chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Single-crystal X-ray diffraction of a non-racemic sample is a primary method for determining the absolute configuration of a chiral molecule. By using anomalous dispersion effects, typically with copper radiation, it is possible to unambiguously distinguish between the R and S enantiomers. This is a critical aspect for understanding the molecule's interaction with other chiral systems.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. Based on the functional groups present, the following interactions are expected to be significant in its crystal packing:

Hydrogen Bonding: The secondary amine group is a key hydrogen bond donor (N-H), while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This could lead to the formation of N-H···N(pyridyl) hydrogen bonds, linking molecules into chains or dimers. psu.edu

van der Waals Forces: The alkyl portions of the molecule (propyl and methyl groups) will interact through weaker van der Waals forces, which will play a role in the efficient packing of the molecules in the crystal.

The interplay of these interactions determines the final crystal packing motif, influencing physical properties such as melting point and solubility.

Theoretical and Computational Investigations of N Methyl 1 3 Pyridinyl 1 Propanamine

Quantum Chemical Modeling (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties by calculating the electron density.

Quantum chemical calculations, particularly using DFT, can predict spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data and can help in the structural confirmation of N-Methyl-1-(3-pyridinyl)-1-propanamine.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. nih.gov Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p) or TZVP, are commonly employed for such calculations on organic molecules. nist.govresearchgate.net The process involves optimizing the molecular geometry first and then calculating the nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is a hypothetical table illustrating the kind of data that would be generated from such a DFT calculation for this compound.

Table 1: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound. (Note: The data in this table is for illustrative purposes only and does not represent actual calculated or experimental results.)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2' | 149.5 | 149.2 |

| C3' | 135.8 | 135.5 |

| C4' | 123.9 | 123.6 |

| C5' | 138.2 | 138.0 |

| C6' | 148.7 | 148.4 |

| C1 | 65.4 | 65.1 |

| C2 | 29.8 | 29.5 |

| C3 | 11.5 | 11.2 |

| N-CH₃ | 34.1 | 33.8 |

| H1 | 3.25 | 3.22 |

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are effective for these predictions. sigmaaldrich.comnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. acs.org Analysis of the potential energy distribution (PED) allows for the assignment of these calculated frequencies to specific molecular motions, such as C-H stretching, C=N stretching of the pyridine (B92270) ring, or N-H bending. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. DFT calculations can provide detailed visualizations of these orbitals and their energy levels. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the pyridine ring, which are the most electron-rich parts of the molecule. The LUMO would likely be distributed over the pyridine ring's π* anti-bonding orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. (Note: The data in this table is for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -0.8 |

Theoretical chemistry can be employed to model reaction mechanisms and calculate the energetic profiles of synthetic pathways. By mapping the potential energy surface for a proposed reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their relative energies calculated.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational space and behavior of molecules over time.

This compound has several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to perform a systematic conformational search to identify low-energy conformers. These simulations calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of stable, low-energy shapes. For this molecule, key dihedral angles would include the C-C-N-C bond of the N-methylpropanamine chain and the C-C bond connecting the propanamine side chain to the pyridine ring. The results would reveal the preferred spatial arrangement of the methyl, ethyl, and pyridine groups relative to each other.

The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations can model the behavior of this compound in different solvents, such as water or organic solvents. In these simulations, the interactions between the solute and a large number of explicit solvent molecules are calculated over time, providing insight into how the solvent affects the conformational equilibrium.

For this compound, a polar solvent like water would be expected to form hydrogen bonds with the pyridine nitrogen and the secondary amine group. These interactions could stabilize conformers where these groups are exposed to the solvent, potentially altering the conformational preferences observed in the gas phase. Analysis of the simulation trajectory can provide information on solvation shells, hydrogen bond lifetimes, and the distribution of conformers in a given solvent.

In Silico Prediction of Binding Modes (e.g., Ligand-Protein Docking for mechanistic studies)

In silico methodologies, particularly molecular docking, serve as powerful tools in contemporary medicinal chemistry and pharmacology to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These computational techniques are instrumental in elucidating potential mechanisms of action, identifying novel drug candidates, and refining the structure of lead compounds to enhance their binding affinity and selectivity. For the compound this compound, while specific, published molecular docking studies are not extensively available, we can construct a theoretical framework for how such an investigation would proceed and what insights it might yield based on its structural characteristics and the known interactions of analogous compounds.

The pyridine moiety is a common scaffold in a vast number of pharmacologically active agents, known to interact with a wide array of biological targets. nih.govmalariaworld.orgresearchgate.net Derivatives of pyridine have shown inhibitory activity against enzymes such as kinases, proteases, and reductases, as well as agonistic or antagonistic effects on various receptors. nih.govnih.gov Given the structural features of this compound, which include a basic nitrogen on the pyridine ring and a secondary amine in the propanamine chain, it is plausible to hypothesize its interaction with protein targets that possess binding pockets complementary to these features.

A typical molecular docking study for this compound would commence with the selection of a relevant protein target. Based on the activities of structurally similar molecules, potential targets could include, but are not limited to, monoamine transporters, nicotinic acetylcholine (B1216132) receptors, or various enzymes where a pyridine-containing substrate or inhibitor is known to bind. The three-dimensional crystal structure of the chosen protein target would be obtained from a repository such as the Protein Data Bank (PDB). nih.govoup.com

The next phase involves the preparation of both the ligand and the protein for the docking simulation. For this compound, this would entail generating its 3D conformation and assigning appropriate partial charges to its atoms. The protein structure would be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges to the amino acid residues.

The core of the investigation lies in the docking simulation itself, where a computational algorithm systematically samples various orientations and conformations of the ligand within the defined binding site of the protein. The goal is to identify the most stable binding pose, which is typically predicted based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more favorable and stable interaction.

The output of the docking simulation provides detailed insights into the binding mode of this compound. This includes the specific amino acid residues in the binding pocket that form key interactions with the ligand. These interactions can be of various types, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the N-methyl group could engage in hydrophobic interactions.

To illustrate the potential findings from such a study, a hypothetical molecular docking analysis of this compound against a putative protein target is presented below.

Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Monoamine Transporter (e.g., DAT) | -7.8 | Asp79, Ser149, Phe320 | Hydrogen Bond, Hydrophobic |

| Nicotinic Acetylcholine Receptor (α4β2) | -8.2 | Trp149, Tyr198, Cys192 | Pi-Cation, Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase A (MAO-A) | -6.9 | Tyr407, Tyr444, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

This table is interactive. Users can sort the data by clicking on the column headers.

The analysis of these interactions is crucial for understanding the mechanistic basis of the compound's potential biological activity. For example, the formation of a hydrogen bond with a specific serine residue or a pi-cation interaction with a tryptophan residue in a receptor's binding site could be critical for its agonistic or antagonistic effect. These in silico predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the importance of the identified residues in the ligand-protein interaction.

Chemical Reactivity and Mechanistic Insights into N Methyl 1 3 Pyridinyl 1 Propanamine

Investigations of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics of N-Methyl-1-(3-pyridinyl)-1-propanamine are not extensively reported in publicly available literature. However, a qualitative analysis of its structure allows for predictions regarding its reactive behavior.

The molecule possesses two basic nitrogen centers: the sp²-hybridized nitrogen in the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine. The thermodynamics of acid-base reactions would show two distinct pKa values, with the aliphatic amine being significantly more basic than the pyridine nitrogen.

Kinetic factors are largely influenced by sterics. The N-methylpropanamine substituent at the C3 position of the pyridine ring creates steric hindrance that would influence the rate of reactions at the adjacent C2 and C4 positions. For any reaction involving the secondary amine, the presence of both a methyl and a 1-(3-pyridinyl)propyl group influences the accessibility of the nitrogen's lone pair, affecting the kinetics of its coordination or reaction. Thermodynamic data for related amine and pyridine compounds suggest that reactions such as N-alkylation or coordination to metal centers are generally exothermic. For instance, studies on mixtures of amines and ketones provide insight into the intermolecular interactions that would govern the thermodynamic properties of this compound in various solutions. arxiv.org

Influence of the Pyridine Moiety on Reactivity and Selectivity

The pyridine ring is central to the chemical identity and reactivity of this compound. Its electronic properties and ability to direct reactions are key to its synthetic utility.

A powerful strategy in the functionalization of aromatic rings is Directed ortho-Metalation (DoM), where a substituent directs deprotonation to its adjacent (ortho) position. nist.gov Amine groups are effective Directed Metalation Groups (DMGs). In this compound, the entire N-methyl-1-propanamine substituent at the C3 position can act as a DMG.

The process involves the coordination of an organolithium reagent (like n-butyllithium) to the Lewis basic amine nitrogen. This brings the strong base into proximity with the C2 and C4 protons of the pyridine ring, facilitating regioselective deprotonation to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups exclusively at the ortho positions. This method avoids the regioselectivity issues common in standard electrophilic aromatic substitution on pyridine rings. The general principle has been widely applied to various pyridine derivatives.

Table 1: Hypothetical Directed ortho-Metalation (DoM) Reactions of this compound

| Step 1: Metalating Agent | Step 2: Electrophile (E+) | Potential Product (Major Regioisomers) |

| s-BuLi, TMEDA | D₂O | 2-Deuterio-N-methyl-1-(3-pyridinyl)-1-propanamine |

| n-BuLi | (CH₃)₃SiCl | 2-(Trimethylsilyl)-N-methyl-1-(3-pyridinyl)-1-propanamine |

| LDA | I₂ | 2-Iodo-N-methyl-1-(3-pyridinyl)-1-propanamine |

| n-BuLi | DMF | 2-Formyl-N-methyl-1-(3-pyridinyl)-1-propanamine |

The pyridine ring is a six-membered aromatic heterocycle, electronically analogous to benzene. sigmaaldrich.com However, the replacement of a CH group with a more electronegative nitrogen atom significantly alters its electronic properties and reactivity.

Aromaticity : Pyridine is aromatic, with 6 π-electrons delocalized across the ring. The nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic system. sigmaaldrich.com This leaves the aromatic sextet intact.

Electrophilic Substitution : The electronegative nitrogen atom withdraws electron density from the ring, making it "electron-deficient." This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS does occur under harsh conditions, substitution is directed to the C3 and C5 positions (meta to the nitrogen), where the destabilizing inductive effect on the cationic intermediate is minimized. For this compound, which is already substituted at C3, electrophilic attack would be expected primarily at the C5 position.

Nucleophilic Substitution : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). These positions bear a partial positive charge and can best stabilize the negative charge of the Meisenheimer-like intermediate.

Table 2: Summary of Aromatic Reactivity of the Pyridine Ring

| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution | Less Reactive | C3, C5 | Nitrogen atom is electron-withdrawing, destabilizing the cationic intermediate, especially at C2, C4, C6. |

| Nucleophilic Aromatic Substitution | More Reactive | C2, C4, C6 | Nitrogen atom polarizes the ring, creating partial positive charges at ortho and para positions, stabilizing the anionic intermediate. |

Coordination Chemistry and Ligand Properties

The presence of two nitrogen atoms with available lone pairs makes this compound a potential ligand for coordinating with metal ions. wikipedia.org

This compound has two distinct potential donor sites for coordination with transition metals:

Pyridine Nitrogen (N_py) : The sp² hybridized nitrogen of the pyridine ring.

Amine Nitrogen (N_am) : The sp³ hybridized nitrogen of the secondary amine.

It can function in several ways:

Monodentate Ligand : It can coordinate to a metal center through a single nitrogen atom. Coordination via the pyridine nitrogen is very common for this class of ligand. wikipedia.org

Bidentate Ligand (Chelating) : It can coordinate through both nitrogen atoms to the same metal center, forming a stable six-membered chelate ring. The formation of such chelates is a significant driving force in coordination chemistry.

Bridging Ligand : It can bridge two different metal centers, with each nitrogen coordinating to a separate metal.

The specific coordination mode will depend on factors like the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions, and the steric constraints of the ligand itself. The chiral center at the benzylic-like position could also play a role in the geometry of the resulting metal complexes.

Table 3: Potential Coordination Modes of this compound with a Generic Metal Center (M)

| Coordination Mode | Donating Atom(s) | Description |

| Monodentate | Pyridine Nitrogen | The ligand binds to the metal center (M) only through the nitrogen atom of the pyridine ring. |

| Monodentate | Amine Nitrogen | The ligand binds to the metal center (M) only through the secondary amine nitrogen. |

| Bidentate (Chelating) | Pyridine and Amine Nitrogens | The ligand binds to the same metal center (M) through both nitrogen atoms, forming a stable six-membered ring. |

While specific catalytic applications for this compound are not documented, ligands with similar pyridyl-amine scaffolds are of significant interest in the field of catalysis. The properties of such ligands can be fine-tuned to control the activity and selectivity of a metal catalyst. nih.gov

The development of this compound as a catalytic ligand would leverage its key structural features:

Tunable Steric and Electronic Properties : The N-methyl group and the ethyl group on the side chain provide a specific steric environment around the metal center upon coordination.

Chirality : The molecule is chiral, with a stereocenter at the C1 position of the propanamine chain. If used as an enantiomerically pure ligand, it could be applied in asymmetric catalysis, where the transfer of chirality from the ligand to the product is desired.

Bidentate Chelation : The ability to form a stable chelate can confer rigidity and stability to a catalytic complex, which often leads to higher selectivity in catalytic transformations.

By modifying the substituents on either the pyridine ring or the amine nitrogen, a family of related ligands could be synthesized, allowing for systematic tuning of the catalyst's performance for specific reactions such as hydrogenations, cross-couplings, or polymerization reactions. nih.gov

Advanced Analytical Method Development and Validation for N Methyl 1 3 Pyridinyl 1 Propanamine Research

Chromatographic Methodologies for Purity and Isomeric Separation

The development of robust analytical methods is fundamental to understanding the chemical properties of N-Methyl-1-(3-pyridinyl)-1-propanamine. Chromatographic techniques, in particular, are indispensable for determining the purity of the compound and for separating its stereoisomers.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For a polar amine compound like this compound, reversed-phase chromatography is a common approach. A typical method would employ a C18 stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of a buffer is critical for controlling the pH and ensuring the consistent ionization state of the amine, which in turn leads to reproducible retention times and improved peak shape. To further mitigate peak tailing, which is common with amines due to their interaction with residual silanol groups on the silica-based stationary phase, an ion-pairing agent or a competitive amine (e.g., triethylamine) may be added to the mobile phase.

Detection is typically achieved using a UV detector, as the pyridine (B92270) ring in the molecule exhibits significant absorbance in the ultraviolet spectrum. The wavelength for detection would be set at the absorbance maximum of the compound to ensure the highest sensitivity. Quantification is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 1: Example HPLC Method Parameters for Quantitative Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 7.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 260 nm |

| Injection Volume | 10 µL |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution and Purity Determination

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often have different biological activities, their separation and quantification are crucial. Chiral HPLC is the most widely used technique for this purpose. phenomenex.com This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. nih.govnih.gov The development of a chiral separation method involves screening different types of polysaccharide-based columns and mobile phases. nih.gov Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., acetonitrile/methanol) are commonly tested to find the optimal conditions for resolution. nih.gov The choice of mobile phase can significantly impact the selectivity and resolution of the enantiomers. nih.gov The goal is to achieve baseline separation (Resolution > 1.5), which allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Table 2: Example Chiral HPLC Screening Conditions

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |

| Column | Cellulose-based CSP | Amylose-based CSP |

| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) | Acetonitrile / Methanol (50:50 v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Column Temperature | 25°C | 25°C |

| Detector | UV at 260 nm | UV at 260 nm |

Gas Chromatography (GC) for the Analysis of Volatile Derivatives or Byproducts

Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of this compound, particularly for assessing volatile impurities or byproducts. However, the direct analysis of polar amines like this compound by GC can be challenging. nih.gov The primary amine functional group can interact strongly with the stationary phase, leading to poor peak shape (tailing) and low sensitivity. nih.gov

To overcome these issues, two main strategies are employed. The first is the use of specialized columns, such as those with a base-deactivated stationary phase (e.g., Agilent CP-Volamine), which are designed to minimize interactions with basic compounds. nih.gov The second, more common approach is derivatization. This involves a chemical reaction to convert the polar amine into a less polar, more volatile derivative. For instance, acylation with reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) can create a stable derivative that exhibits excellent chromatographic behavior. researchgate.net This allows for separation on standard, non-polar GC columns (e.g., 5% phenyl-polydimethylsiloxane) and detection using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Method Validation Parameters in Academic Research Contexts

For analytical methods to be considered reliable and suitable for their intended purpose, they must be validated. In academic research, validation ensures that the data generated are accurate and reproducible. Key validation parameters for quantitative chromatographic methods include linearity, precision, accuracy, and the limits of detection and quantification. wjarr.com

Assessment of Linearity, Precision, and Accuracy for Quantitative Analysis

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. altabrisagroup.com It is typically assessed by analyzing a series of standards at different concentrations (e.g., 5-6 levels). A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (R²) of the linear regression, which should ideally be ≥ 0.999. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. sps.nhs.uk For quantitative analysis, a %RSD of less than 2% is generally considered acceptable. altabrisagroup.com

Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined using a recovery study, where a known amount of the analyte is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated. Accuracy is typically assessed at three different concentration levels, with acceptance criteria for recovery often set between 98% and 102%. altabrisagroup.com

Table 3: Typical Method Validation Results for an HPLC Assay

| Validation Parameter | Measurement | Result | Acceptance Criteria |

| Linearity | Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |

| Precision (Repeatability) | %RSD (n=6 injections) | 0.85% | ≤ 2.0% |

| Precision (Intermediate) | %RSD (n=6, different day) | 1.15% | ≤ 2.0% |

| Accuracy | % Recovery (spiked sample) | 101.2% | 98.0 - 102.0% |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

When analyzing for trace amounts of a substance, it is important to establish the lowest concentration that the analytical method can reliably detect and quantify.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. sepscience.com It is the concentration that produces a signal that is distinguishable from the background noise.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

According to the International Council for Harmonisation (ICH) guidelines, there are several methods to determine LOD and LOQ, with two being the most common in practice: sepscience.com

Based on Signal-to-Noise Ratio (S/N): This method involves comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. youtube.com

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is often more robust. The LOD and LOQ are calculated using the following equations: sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where 'σ' is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses, and 'S' is the slope of the calibration curve. chromforum.org

Table 4: Example Calculation of LOD and LOQ

| Parameter | Value | Calculation | Result |

| Slope of Calibration Curve (S) | 45890 | - | - |

| Std. Dev. of Intercept (σ) | 150 | - | - |

| Limit of Detection (LOD) | - | 3.3 * (150 / 45890) | 0.011 µg/mL |

| Limit of Quantification (LOQ) | - | 10 * (150 / 45890) | 0.033 µg/mL |

Robustness and Inter-laboratory Reproducibility Studies for Method Transferability

The successful transfer of an analytical method from a research and development setting to quality control laboratories is contingent upon its demonstrated robustness and reproducibility. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during routine use. For an analytical method developed for this compound, this would involve systematically altering factors such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The goal is to identify which parameters are critical to the method's performance and to establish acceptable operating ranges.

Inter-laboratory reproducibility studies are a critical subsequent step, confirming that the method can be performed by different analysts in different laboratories with different equipment, all while yielding comparable results. This process typically involves a collaborative study where a central laboratory prepares and distributes homogenous samples of this compound to multiple participating laboratories. The results are then statistically analyzed to assess the method's precision and to identify any systematic biases between laboratories. Successful completion of these studies ensures that the analytical method is transferable and can be reliably implemented across various testing sites.

Table 1: Illustrative Robustness Study Parameters for HPLC Analysis of this compound This table is a hypothetical representation for illustrative purposes.

| Parameter | Standard Condition | Variation Low | Variation High | Observed Effect on Purity (%) | Observed Effect on Retention Time (min) |

|---|---|---|---|---|---|

| Column Temperature | 30°C | 28°C | 32°C | ± 0.1% | ± 0.2 min |

| Mobile Phase pH | 7.0 | 6.8 | 7.2 | ± 0.3% | ± 0.5 min |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | ± 0.2% | ± 0.8 min |

| Organic Modifier % | 40% Acetonitrile | 38% | 42% | ± 0.5% | ± 1.5 min |

Coupled Analytical Techniques for Enhanced Characterization

To achieve a comprehensive understanding of this compound, including its purity and structural integrity, coupled or hyphenated analytical techniques are indispensable. nih.gov These methods combine the separation power of chromatography with the detection and identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural characterization of impurities in pharmaceutical compounds. ijprajournal.com For this compound, an LC system would first separate the parent compound from any process-related impurities or degradation products. The eluent from the chromatography column is then introduced into a mass spectrometer.